molecular formula C17H13F3O B12632993 4,4,4-Trifluoro-2-(2-methylphenyl)-1-phenylbut-2-en-1-one CAS No. 921932-47-0

4,4,4-Trifluoro-2-(2-methylphenyl)-1-phenylbut-2-en-1-one

Cat. No.: B12632993
CAS No.: 921932-47-0
M. Wt: 290.28 g/mol
InChI Key: SNAUWKKWUWDCMO-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-(2-methylphenyl)-1-phenylbut-2-en-1-one is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl groups and aromatic rings makes it a valuable compound in various chemical and industrial applications.

Preparation Methods

The synthesis of 4,4,4-Trifluoro-2-(2-methylphenyl)-1-phenylbut-2-en-1-one typically involves the reaction of 2-methylbenzaldehyde with trifluoroacetophenone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the enone structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4,4,4-Trifluoro-2-(2-methylphenyl)-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:

Scientific Research Applications

4,4,4-Trifluoro-2-(2-methylphenyl)-1-phenylbut-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-(2-methylphenyl)-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

4,4,4-Trifluoro-2-(2-methylphenyl)-1-phenylbut-2-en-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its enone structure combined with trifluoromethyl groups, which imparts distinct chemical and physical properties.

Properties

CAS No.

921932-47-0

Molecular Formula

C17H13F3O

Molecular Weight

290.28 g/mol

IUPAC Name

4,4,4-trifluoro-2-(2-methylphenyl)-1-phenylbut-2-en-1-one

InChI

InChI=1S/C17H13F3O/c1-12-7-5-6-10-14(12)15(11-17(18,19)20)16(21)13-8-3-2-4-9-13/h2-11H,1H3

InChI Key

SNAUWKKWUWDCMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=CC(F)(F)F)C(=O)C2=CC=CC=C2

Origin of Product

United States

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